2-Cyclopentyl-1H-imidazole
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Overview
Description
2-Cyclopentyl-1H-imidazole is a compound with the molecular formula C8H12N2. It has a molecular weight of 136.2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of imidazole derivatives has seen significant advances in recent years. The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2/c1-2-4-7(3-1)8-9-5-6-10-8/h5-7H,1-4H2,(H,9,10) . This indicates that the molecule consists of a cyclopentyl group attached to an imidazole ring.Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 136.2 .Scientific Research Applications
Imidazole-Based Medicinal Chemistry
Imidazole derivatives, including 2-Cyclopentyl-1H-imidazole, play a significant role in medicinal chemistry. Their structure allows for diverse biological activities, making them valuable in treating various diseases. They are known for their ability to bind with enzymes and receptors in biological systems, which contributes to their therapeutic potency (Zhang et al., 2014).
Versatility in Chemical Reactions
2-Unsubstituted 1H-imidazole 3-oxides, related to this compound, are considered versatile building blocks in chemistry. They are used in various reactions such as isomerization, cycloadditions, sulfur transfer reactions, and more. Their applications extend to the synthesis of biologically active compounds and room temperature ionic liquids (Mlostoń et al., 2016).
Synthesis and Pharmacological Evaluation
Imidazoles, including this compound, have been synthesized and tested for various biological activities. They demonstrate a range of pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities. This highlights their potential in developing new medicinal drugs (Wiglenda et al., 2005).
Synthesis Techniques and Applications
Efficient synthesis techniques for imidazoles have been developed, considering their widespread applications in medicine. These synthesis methods are aimed at improving yield, reducing hazardous conditions, and simplifying purification processes. The broad array of imidazole applications includes functioning as kinase inhibitors and receptor antagonists (Gurav et al., 2022).
Cytotoxic Activity and Interaction with DNA
Certain imidazole derivatives have been found to exhibit significant cytotoxic activity against human tumor cell lines. This suggests their potential use in cancer treatment. Additionally, studies have shown that these compounds can interact with DNA, inducing DNA condensation (Wang et al., 2017).
Biological Evaluation and Antimicrobial Properties
The synthesis of novel imidazoles has shown potent antimicrobial properties. Imidazole derivatives are evaluated for their effectiveness against various microorganisms, emphasizing their role in addressing microbial resistance (Narwal et al., 2012).
Future Directions
Imidazole derivatives are being extensively studied for their potential applications in various fields. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
Mechanism of Action
Target of Action
2-Cyclopentyl-1H-imidazole is a member of the imidazole class of compounds . Imidazoles are key components in functional molecules and are utilized in a diverse range of applications . .
Mode of Action
The interaction of the compound with its targets can lead to changes in cellular processes .
Biochemical Pathways
Imidazoles are known to be involved in a variety of biochemical pathways . They are key components in functional molecules and are utilized in a diverse range of applications .
Pharmacokinetics
It is known that the compound has a molecular weight of 1362 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Imidazoles in general are known to have various effects on cellular processes due to their interactions with different biological targets .
Action Environment
It is known that environmental factors can influence the effectiveness and stability of many chemical compounds .
Properties
IUPAC Name |
2-cyclopentyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-4-7(3-1)8-9-5-6-10-8/h5-7H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBENRQNFXWEFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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